Picamilon
Overview
Description
Mechanism of Action
Target of Action
4-(Nicotinamido)butanoic acid, also known as Nicotinoyl-GABA, Picamilon, or Pikamilone, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Mode of Action
The compound interacts with its targets by influencing human DNA repair and cellular stress responses .
Biochemical Pathways
All components of vitamin B3, including 4-(Nicotinamido)butanoic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .
Pharmacokinetics
The compound is slightly soluble in water . It has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 . It has a melting point of 205-212° C and a boiling point of 522.4° C at 760 mmHg . Its density is predicted to be 1.25 g/cm3 .
Result of Action
The compound’s action results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .
Action Environment
Biochemical Analysis
Biochemical Properties
4-(Nicotinamido)butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is believed to be hydrolyzed into GABA and niacin once it enters the body . GABA is a neurotransmitter that can decrease anxiety and seizures, while niacin is a vasodilator that can improve blood flow in the brain
Cellular Effects
The effects of 4-(Nicotinamido)butanoic acid on various types of cells and cellular processes are complex. It is thought to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Nicotinamido)butanoic acid involves its hydrolysis into GABA and niacin. GABA activates GABA receptors in the brain, which theoretically should have an anxiolytic effect . Niacin, on the other hand, is a vasodilator that can improve blood flow in the brain
Preparation Methods
Synthetic Routes and Reaction Conditions: Pikamilone is synthesized through the reaction of niacin with γ-aminobutyric acid. The process involves the formation of an amide bond between the carboxyl group of niacin and the amino group of γ-aminobutyric acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of pikamilone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Pikamilone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Pikamilone can be hydrolyzed to release niacin and γ-aminobutyric acid. This reaction typically occurs under acidic or basic conditions.
Oxidation: Pikamilone can undergo oxidation reactions, particularly at the pyridine ring of niacin. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Hydrolysis: Niacin and γ-aminobutyric acid.
Oxidation: Oxidized derivatives of niacin.
Reduction: Reduced derivatives of pikamilone with altered functional groups.
Scientific Research Applications
Pikamilone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry:
- Pikamilone is used as a model compound to study amide bond formation and hydrolysis reactions.
- It serves as a reference compound in analytical chemistry for the development of new analytical techniques.
Biology:
- Pikamilone is used in neurobiological studies to investigate the effects of GABA and niacin on the central nervous system.
- It is employed in studies on blood-brain barrier permeability and drug delivery systems.
Medicine:
- Pikamilone is used as a nootropic agent to enhance cognitive function and reduce anxiety.
- It is investigated for its potential therapeutic effects in conditions such as depression, migraine, and neuroinfections .
Industry:
- Pikamilone is used in the formulation of dietary supplements and pharmaceuticals.
- It is employed in the development of new drug delivery systems and formulations .
Comparison with Similar Compounds
Phenibut: Another GABA derivative that crosses the blood-brain barrier and has anxiolytic effects.
Baclofen: A GABA receptor agonist used to treat muscle spasticity.
Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.
Pikamilone stands out due to its dual action of providing both vasodilation and GABAergic effects, making it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
4-(pyridine-3-carbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVRARAUNYNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188098 | |
Record name | Nicotinoyl-GABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34562-97-5 | |
Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinoyl-GABA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoyl-GABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICAMILON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.